molecular formula C25H19NO B3828498 3-anilino-1-(1-naphthyl)-3-phenyl-2-propen-1-one

3-anilino-1-(1-naphthyl)-3-phenyl-2-propen-1-one

Cat. No. B3828498
M. Wt: 349.4 g/mol
InChI Key: HHEWBLPTOPHDIB-MOHJPFBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-anilino-1-(1-naphthyl)-3-phenyl-2-propen-1-one, also known as ANPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANPP is a yellow crystalline powder that is insoluble in water but soluble in organic solvents. It is commonly used as a precursor in the synthesis of fentanyl, a potent opioid analgesic. However, ANPP has also been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.

Mechanism of Action

3-anilino-1-(1-naphthyl)-3-phenyl-2-propen-1-one's mechanism of action involves the inhibition of acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the synapse. This increase in acetylcholine concentration can result in increased nerve activity and potential therapeutic effects.
Biochemical and Physiological Effects:
3-anilino-1-(1-naphthyl)-3-phenyl-2-propen-1-one has been shown to have various biochemical and physiological effects, including increased nerve activity, potential analgesic effects, and potential therapeutic effects for neurodegenerative disorders. However, 3-anilino-1-(1-naphthyl)-3-phenyl-2-propen-1-one also has potential limitations, including potential toxicity and the need for careful handling due to its hazardous nature.

Advantages and Limitations for Lab Experiments

3-anilino-1-(1-naphthyl)-3-phenyl-2-propen-1-one has several advantages for lab experiments, including its potent inhibitory effects on acetylcholinesterase and potential therapeutic effects for various disorders. However, 3-anilino-1-(1-naphthyl)-3-phenyl-2-propen-1-one also has potential limitations, including the need for careful handling due to its hazardous nature and potential toxicity.

Future Directions

There are several potential future directions for 3-anilino-1-(1-naphthyl)-3-phenyl-2-propen-1-one research, including the development of new therapeutic applications for neurodegenerative disorders, the investigation of 3-anilino-1-(1-naphthyl)-3-phenyl-2-propen-1-one's potential as a pain reliever, and the exploration of 3-anilino-1-(1-naphthyl)-3-phenyl-2-propen-1-one's potential as a tool for studying the nervous system. Additionally, further research is needed to fully understand the potential advantages and limitations of 3-anilino-1-(1-naphthyl)-3-phenyl-2-propen-1-one for scientific research.

Scientific Research Applications

3-anilino-1-(1-naphthyl)-3-phenyl-2-propen-1-one has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. 3-anilino-1-(1-naphthyl)-3-phenyl-2-propen-1-one has been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which plays a crucial role in the transmission of nerve impulses. This inhibition can lead to a buildup of acetylcholine in the synapse, resulting in increased nerve activity and potential therapeutic effects.

properties

IUPAC Name

(Z)-3-anilino-1-naphthalen-1-yl-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO/c27-25(23-17-9-13-19-10-7-8-16-22(19)23)18-24(20-11-3-1-4-12-20)26-21-14-5-2-6-15-21/h1-18,26H/b24-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEWBLPTOPHDIB-MOHJPFBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC3=CC=CC=C32)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC3=CC=CC=C32)/NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-anilino-1-naphthalen-1-yl-3-phenylprop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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